

A Comparative Guide to the Synthetic Efficiency of Macitentan Intermediates

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Compound of Interest

Compound Name: 5-(4-Bromophenyl)-4,6-dichloropyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different synthetic routes for key intermediates of Macitentan, a dual endothelin receptor antagonist. The following sections detail the synthetic efficiency of various reported methods, supported by experimental data, to aid researchers in selecting the most suitable process for their needs.

Comparison of Synthetic Efficiency

The synthesis of Macitentan typically proceeds through two key intermediates: N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (Intermediate 1) and N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Intermediate 2). The efficiency of the overall synthesis is highly dependent on the yields and purity achieved in the preparation of these intermediates. Several synthetic strategies have been reported, with variations in reagents, solvents, and reaction conditions that impact the overall efficiency.

Synthetic Routes Overview

Two principal synthetic pathways, often referred to as "Possibility A" and "Possibility B," were initially disclosed in patent WO 02/053557. Subsequent research has focused on improving these initial routes, aiming for higher yields, improved purity, and greater industrial feasibility. These improvements often involve the use of alternative bases, solvents, and reaction conditions to overcome challenges such as long reaction times and the use of hazardous

reagents. A notable advancement involves a more convergent approach where key fragments are prepared separately and then coupled.

The following tables summarize the quantitative data for the synthesis of the two key intermediates and the final Macitentan product based on various reported methods.

Table 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (Intermediate 1)

Method/ Reference	Starting Materials	Base	Solvent	Reaction Time	Yield (%)	Purity (%)	Key Advantages/Dis advantages
Bolli et al., J. Med. Chem. 2012	5-(4-bromophenyl)-4,6-dichloropyrimidine, N-propylsulfamide potassium salt	-	DMSO	24-48 h	Not explicitly stated for this step, but part of a multi-step synthesis.	Not specified	Long reaction time.
CN103819411A	5-(4-bromophenyl)-4,6-dichloropyrimidine, N-propylsulfamide	Potassium tert-butoxide	DMSO	4 h	~68%	98.3%	Simplifies the process by avoiding pre-formation of the sulfamide salt. [1]
Salehi et al., 2017	5-(4-bromophenyl)-4,6-dichloropyrimidine, N-propylsulfamide	K ₂ CO ₃	Acetonitrile	Not specified	85%	Not specified	Avoids the use of DMSO and strong bases like NaH. [2]

Table 2: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Intermediate 2)

Method/ Reference	Starting Material	Base	Solvent	Reaction Time	Yield (%)	Purity (%)	Key Advantages/Dis advantages
Bolli et al., J. Med. Chem. 2012	Intermediate 1, Ethylene glycol	Potassium tert-butyrate	Dimethoxyethane	24-70 h	70-90%	Not specified	Very long reaction time and use of a large excess of ethylene glycol.[3]
WO2017 191565A 1	Intermediate 1, Ethylene glycol	Potassium tert-butoxide	Ethylene glycol	12-14 h	Not specified	>99.5% (for final product)	Reduced reaction time compared to the original method. [4]

Table 3: Final Coupling Step to Macitentan

Method/ Reference	Starting Materials	Base	Solvent	Reaction Time	Yield (%)	Purity (%)	Key Advantages/Disadvantages
Bolli et al., J. Med. Chem. 2012	Intermediate 2, 5-bromo-2-chloropyrimidine	NaH	THF/DMF	2 h	43%	Not specified	Use of sodium hydride which can be hazardous on a large scale.
WO2017 191565A1	Intermediate 2, 5-bromo-2-chloropyrimidine	Sodium hydride (commercial grade)	Toluene/Formamide	5-6 h	Not specified	>99.5%	Claims to be a safer and more industrially feasible process by using commercially available sodium hydride without prior removal of mineral oil.[4]
Salehi et al., 2017	Intermediate 2, 5-bromo-2-	K ₂ CO ₃	THF	Not specified	83%	Not specified	Avoids the use of

chloropyr
imidine

sodium
hydride.
[\[2\]](#)

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key Macitentan intermediates based on improved and more efficient reported methods.

Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (Intermediate 1) (Adapted from CN103819411A)

To a solution of **5-(4-bromophenyl)-4,6-dichloropyrimidine** (1.65 mol) and N-propylsulfamide (2.00 mol) in dimethyl sulfoxide (5000 mL), potassium tert-butoxide (2.00 mol) is added. The reaction mixture is stirred at room temperature for 4 hours. Following the reaction, a saturated aqueous solution of sodium chloride (25000 mL) and ethyl acetate (25000 mL) are added for extraction. The organic layer is then concentrated, and the resulting product is recrystallized from methanol to yield N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide.[\[1\]](#)

Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Intermediate 2) (Adapted from WO2017191565A1)

To ethylene glycol (3.5 L), potassium tert-butoxide (4.991 mol) is added at 10-15 °C, and the solution is stirred for 30 minutes at 25-30 °C. N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (0.863 mol) is then added slowly. The reaction mixture is heated to 100-105 °C for 12-14 hours. After cooling to room temperature, demineralized water (700 mL) and methanol (175.0 mL) are added. The reaction mixture is further cooled to 15-20 °C, and a citric acid solution is added over 1-2 hours. The precipitated solid is filtered, washed with water, and dried under vacuum at 50-55 °C for 20-24 hours to obtain the title product.[\[4\]](#)

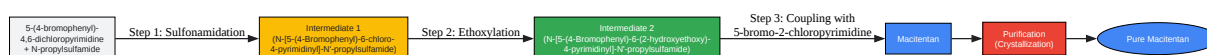
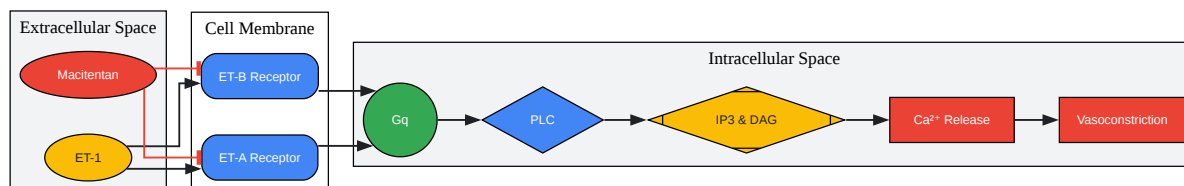
Synthesis of Macitentan (Final Product) (Adapted from Salehi et al., 2017)

To a solution of N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide in THF, potassium carbonate is added, and the mixture is heated to 60°C. A solution of 5-bromo-2-chloropyrimidine in THF is then added dropwise. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then recrystallized from methanol to afford pure Macitentan.[2]

Visualizations

Endothelin Receptor Signaling Pathway

Macitentan is a dual antagonist of endothelin (ET) receptors, ET-A and ET-B. The binding of endothelin-1 (ET-1) to these receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. Macitentan competitively inhibits this binding, leading to vasodilation.



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